2-Amino-2-(2-chlorophenyl)ethanol

Description

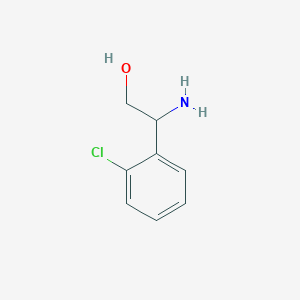

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-(2-chlorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO/c9-7-4-2-1-3-6(7)8(10)5-11/h1-4,8,11H,5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HALZSHRJUMADMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CO)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide on 2-Amino-2-(2-chlorophenyl)ethanol

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of 2-Amino-2-(2-chlorophenyl)ethanol (CAS No. 127428-62-0), a substituted phenylethanolamine. Due to the limited availability of in-depth experimental data in peer-reviewed literature for this specific isomer, this guide consolidates available information from chemical suppliers and databases, while also drawing logical inferences from the well-documented chemistry of related structural analogs. The guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of its chemical identity, basic physicochemical properties, and key safety considerations. This document also outlines general methodologies for the synthesis and analysis of similar amino alcohols, providing a framework for future research and development.

Introduction

2-Amino-2-(2-chlorophenyl)ethanol, also known as DL-2-Chlorophenylglycinol, is a chiral amino alcohol. The phenylethanolamine scaffold is a critical structural motif present in a wide array of biologically active molecules and serves as a versatile building block in medicinal and synthetic chemistry. The strategic placement of a chlorine atom on the ortho position of the phenyl ring, combined with the amino and hydroxyl functional groups, imparts a unique electronic and steric profile, suggesting its potential as a precursor for novel chemical entities.

While its para- and meta-substituted isomers, as well as the regioisomer 2-amino-1-(2-chlorophenyl)ethanol, have been more extensively studied, this guide focuses specifically on the 2-amino-2-(2-chlorophenyl) structural arrangement. The objective is to provide a centralized resource of its known properties and to propose scientifically grounded, generalized protocols for its synthesis and characterization, thereby facilitating further investigation into its potential applications.

Chemical and Physical Properties

The fundamental physicochemical properties of 2-Amino-2-(2-chlorophenyl)ethanol are summarized in the table below. It is important to note that some of these properties are predicted or sourced from chemical supplier databases and may not have been experimentally verified in peer-reviewed literature.

| Property | Value | Source |

| IUPAC Name | 2-Amino-2-(2-chlorophenyl)ethanol | |

| Synonyms | DL-2-Chlorophenylglycinol | [] |

| CAS Number | 127428-62-0 | [2][3] |

| Molecular Formula | C₈H₁₀ClNO | [2][3] |

| Molecular Weight | 171.62 g/mol | [2][3] |

| Physical Form | Solid | |

| Boiling Point | 318.7 ± 27.0 °C (at 760 mmHg) | |

| Storage Temperature | 2-8°C, keep in dark place, inert atmosphere |

Synthesis and Purification

Proposed Synthetic Pathway

A logical synthetic approach would commence from 2-chloroacetophenone, as illustrated in the workflow diagram below. This multi-step synthesis is a well-established method for preparing phenylethanolamine derivatives.

Caption: Proposed synthetic workflow for 2-Amino-2-(2-chlorophenyl)ethanol.

General Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol that a researcher could use as a starting point for the synthesis of 2-Amino-2-(2-chlorophenyl)ethanol. It is crucial to note that this protocol has not been experimentally validated for this specific compound and would require optimization and careful safety assessment.

Step 1: Bromination of 2-Chloroacetophenone

-

Dissolve 2-chloroacetophenone in a suitable solvent such as glacial acetic acid or chloroform.

-

Slowly add a stoichiometric amount of bromine, dissolved in the same solvent, to the solution at room temperature while stirring.

-

Continue stirring until the reaction is complete (monitored by TLC or GC).

-

Remove the solvent under reduced pressure to obtain crude α-bromo-2-chloroacetophenone.

Step 2: Azidation of α-Bromo-2-chloroacetophenone

-

Dissolve the crude α-bromo-2-chloroacetophenone in a mixture of acetone and water.

-

Add sodium azide in portions while maintaining the temperature below 25°C.

-

Stir the mixture at room temperature for several hours until the reaction is complete.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield 2-azido-1-(2-chlorophenyl)ethanone.

Step 3: Reduction of the Azide

-

Dissolve the azido ketone in a suitable solvent like methanol or ethanol.

-

Add a catalyst, such as 10% Palladium on carbon.

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the azide is fully reduced to the amine.

-

Filter off the catalyst and concentrate the filtrate to obtain 2-amino-1-(2-chlorophenyl)ethanone.

Step 4: Reduction of the Ketone

-

Dissolve the amino ketone in methanol and cool the solution in an ice bath.

-

Add sodium borohydride in small portions.

-

Allow the reaction to warm to room temperature and stir until the ketone is completely reduced.

-

Quench the reaction carefully with water and remove the methanol under reduced pressure.

-

Extract the aqueous layer with an organic solvent, dry the combined organic layers, and concentrate to yield the crude 2-Amino-2-(2-chlorophenyl)ethanol.

Purification

The crude product can be purified by standard laboratory techniques such as:

-

Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be employed.

-

Column Chromatography: Silica gel chromatography using a gradient of a polar solvent (e.g., methanol) in a non-polar solvent (e.g., dichloromethane) is a common method for purifying amino alcohols.

Analytical Characterization

Comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard for the structural elucidation of organic molecules.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would provide information on the number and types of protons and their connectivity. Expected signals would include aromatic protons, a methine proton adjacent to the amino and hydroxyl groups, a methylene group, and exchangeable protons for the amine and hydroxyl groups.

-

¹³C NMR: Would show distinct signals for each unique carbon atom in the molecule, including the aromatic carbons, the chiral carbon bearing the amino and hydroxyl groups, and the methylene carbon.

-

-

Mass Spectrometry (MS): Would determine the molecular weight of the compound and provide information about its fragmentation pattern, which can aid in structural confirmation.

-

Infrared (IR) Spectroscopy: Would identify the presence of key functional groups, such as O-H and N-H stretches (typically in the 3200-3500 cm⁻¹ region), C-H stretches, and C-C and C-Cl bonds.

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection would be suitable for assessing the purity of the compound and for quantitative analysis.

-

Gas Chromatography (GC): GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS) could also be used for purity assessment, provided the compound is sufficiently volatile and thermally stable. Derivatization may be necessary to improve its chromatographic properties.

The following diagram illustrates a general workflow for the analytical characterization of the synthesized product.

Caption: General workflow for the purification and analytical characterization of 2-Amino-2-(2-chlorophenyl)ethanol.

Potential Applications and Biological Activity

While there is no specific information regarding the biological activity or applications of 2-Amino-2-(2-chlorophenyl)ethanol in the public domain, its structural similarity to known pharmacologically active compounds suggests potential areas for investigation. Phenylethanolamines are known to interact with various biological targets, including adrenergic receptors.

Derivatives of structurally similar compounds have been investigated for a range of activities, including their use as intermediates in the synthesis of anticancer agents and other therapeutic compounds.[4][5] The unique substitution pattern of 2-Amino-2-(2-chlorophenyl)ethanol makes it an interesting candidate for inclusion in screening libraries for drug discovery programs.

Safety and Handling

Based on available supplier safety data, 2-Amino-2-(2-chlorophenyl)ethanol is classified as harmful if swallowed (H302). As with any chemical, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For more detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

2-Amino-2-(2-chlorophenyl)ethanol is a chemical entity with potential for further exploration in medicinal and materials chemistry. This guide has consolidated the currently available information on its fundamental properties and has provided a scientifically sound, albeit hypothetical, framework for its synthesis and characterization. It is hoped that this document will serve as a valuable resource for researchers and stimulate further investigation into the properties and potential applications of this and related compounds. The lack of extensive peer-reviewed data underscores the opportunity for novel research in this area.

References

-

Appchem. 2-Amino-2-(2-chlorophenyl)ethanol | 127428-62-0. Available from: [Link]

-

PubChem. Ethanol, 2-((2-chlorophenyl)amino)-. Available from: [Link]

- Google Patents. US20040176637A1 - Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation.

-

ChemBK. 2-Amino-1-(2-chlorophenyl)ethanol. Available from: [Link]

-

SciHorizon. Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Amino Ketones. Available from: [Link]

- Google Patents. CN103172527A - Method for preparing clopidogrel synthetic intermediate-L-2-chlorophenylglycine methyl ester.

-

MySkinRecipes. Research (5611). Available from: [Link]

-

MySkinRecipes. (R)-2-Amino-2-(4-chlorophenyl)ethanol. Available from: [Link]

-

U.S. Environmental Protection Agency. Ethanol, 2-[(2-chlorophenyl)amino]- - Substance Details. Available from: [Link]

-

National Institutes of Health. Amino alcohol acrylonitriles as broad spectrum and tumour selective cytotoxic agents. Available from: [Link]

- Google Patents. EP0002297B1 - Process for the preparation of dl-phenyl-glycine amide.

- Google Patents. US3887606A - Process for the preparation of DL-phenylglycine esters.

-

MDPI. Design, Synthesis, and Anti-Hepatic Fibrosis Evaluation of Cordycepin Derivatives. Available from: [Link]

-

Semantic Scholar. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available from: [Link]

- Google Patents. CN104370765A - Synthesis method of D-phenylglycine and DL-phenylglycine.

Sources

A Comprehensive Guide to the Physicochemical Characterization of 2-Amino-2-(2-chlorophenyl)ethanol

Introduction

In the landscape of pharmaceutical development and organic synthesis, the precise understanding of a molecule's fundamental properties is paramount. 2-Amino-2-(2-chlorophenyl)ethanol (CAS: 127428-62-0) is a chiral amino alcohol of significant interest. Its structure, featuring a chlorinated phenyl ring, an amino group, and a hydroxyl group, makes it a versatile building block for the synthesis of more complex, biologically active compounds. The presence of a stereocenter implies that its biological interactions are often enantiomer-specific, heightening the need for rigorous characterization.

This technical guide provides a comprehensive framework for the physicochemical analysis of 2-Amino-2-(2-chlorophenyl)ethanol. Moving beyond a simple listing of properties, this document delves into the causality behind analytical method selection and provides robust, self-validating protocols. It is designed for researchers, chemists, and drug development professionals who require a deep and practical understanding of how to confirm the identity, purity, and stability of this critical chemical intermediate.

Chemical Identity and Core Properties

A foundational step in any analysis is the confirmation of the molecule's identity through its fundamental descriptors. It is crucial to distinguish the target compound, 2-Amino-2-(2-chlorophenyl)ethanol, from its structural isomers such as 2-Amino-1-(2-chlorophenyl)ethanol, as the position of the functional groups dramatically influences physical and chemical behavior.

Table 1: Core Physicochemical and Computed Properties

| Property | Value | Source / Method |

| IUPAC Name | 2-amino-2-(2-chlorophenyl)ethanol | - |

| CAS Number | 127428-62-0 | [1][2] |

| Molecular Formula | C₈H₁₀ClNO | [1] |

| Molecular Weight | 171.63 g/mol | [1] |

| Physical Form | Solid | [1] |

| Boiling Point | 318.7 ± 27.0 °C (at 760 mmHg) | [1] |

| Purity (Typical) | 95% - 97% | [1] |

| InChI Key | HALZSHRJUMADMG-UHFFFAOYSA-N | [1] |

| XLogP3 (Computed) | 0.8 | [3] |

| Topological Polar Surface Area | 46.3 Ų | [3] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

Note: Computed properties are derived from the closely related isomer 2-Amino-1-(2-chlorophenyl)ethanol and serve as valuable estimates.

Methodologies for Comprehensive Characterization

A multi-faceted analytical approach is required to build a complete profile of the compound. This ensures that identity, structure, purity, and thermal behavior are all validated, providing confidence in the material for downstream applications.

Structural Elucidation and Identification

The primary objective is to confirm that the molecular structure corresponds to 2-Amino-2-(2-chlorophenyl)ethanol. A combination of spectroscopic techniques is the most definitive method for this purpose.

Caption: Workflow for the complete structural elucidation of the compound.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Expertise & Causality: NMR is the gold standard for determining the precise carbon-hydrogen framework of an organic molecule. ¹H NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. ¹³C NMR complements this by identifying the number of unique carbon atoms. For 2-Amino-2-(2-chlorophenyl)ethanol, this is critical to confirm the substitution pattern on the phenyl ring and the connectivity of the aminoethanol side chain. A deuterated solvent like DMSO-d₆ is often chosen for its ability to dissolve a wide range of compounds and because its exchangeable proton signals (for the -OH and -NH₂ groups) can be easily identified.

-

Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Accurately weigh and dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer. Subsequently, acquire a proton-decoupled ¹³C NMR spectrum.[4]

-

Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction).

-

Analysis:

-

¹H NMR: Integrate the signals to determine proton ratios. Analyze the chemical shifts and splitting patterns to assign protons to the aromatic ring, the methine (-CH), the methylene (-CH₂), and the exchangeable protons of the amine (-NH₂) and hydroxyl (-OH) groups.

-

¹³C NMR: Correlate the number of signals with the number of unique carbons in the structure.

-

-

B. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Expertise & Causality: FTIR spectroscopy is exceptionally useful for the rapid identification of key functional groups, as different chemical bonds absorb infrared radiation at specific, characteristic frequencies.[5] For this molecule, we expect to see distinct peaks corresponding to the O-H stretch of the alcohol, the N-H stretches of the primary amine, C-H stretches from the aromatic ring, and the C-Cl stretch. This provides a quick and reliable fingerprint of the compound's chemical makeup.

-

Protocol: FTIR Analysis

-

Sample Preparation: Prepare the sample using either the KBr pellet method (for solids) or as a thin film on a salt plate.

-

Background Scan: Perform a background scan to subtract atmospheric interference (CO₂, H₂O).

-

Sample Scan: Acquire the spectrum of the sample, typically over a range of 4000-400 cm⁻¹.

-

Analysis: Identify characteristic absorption bands for key functional groups:

-

~3400-3200 cm⁻¹: O-H (alcohol) and N-H (amine) stretching.

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~1600-1450 cm⁻¹: Aromatic C=C ring stretching.

-

~1100-1000 cm⁻¹: C-O stretching.

-

~800-600 cm⁻¹: C-Cl stretching.

-

-

C. Mass Spectrometry (MS)

-

Expertise & Causality: MS is the definitive technique for determining the molecular weight of a compound.[5] By ionizing the molecule and measuring the mass-to-charge ratio (m/z) of the parent ion, we can confirm the molecular formula. The fragmentation pattern also provides structural clues that act as a secondary confirmation of the molecule's identity. Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar molecule, as it typically keeps the molecular ion intact.

-

Protocol: ESI-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the mass spectrometer's ESI source at a low flow rate.

-

Acquisition: Acquire the mass spectrum in positive ion mode. The expected molecular ion peak [M+H]⁺ would be at m/z ≈ 172.6.

-

Analysis: Confirm the m/z of the molecular ion matches the calculated value for C₈H₁₀ClNO. Analyze major fragment ions to see if they correspond to logical losses (e.g., loss of H₂O, NH₃).

-

Purity Assessment

For applications in drug development, knowing the purity of a compound is non-negotiable. High-Performance Liquid Chromatography (HPLC) is the industry-standard method for quantifying the main compound and detecting any process-related impurities or degradation products.[4]

Caption: Standard workflow for purity determination via HPLC.

-

Expertise & Causality: A reverse-phase HPLC method using a C18 column is the logical starting point. The C18 stationary phase is nonpolar, making it ideal for retaining and separating moderately polar compounds like 2-Amino-2-(2-chlorophenyl)ethanol from both more polar and less polar impurities. A mobile phase consisting of a buffered aqueous solution and an organic modifier (like acetonitrile or methanol) allows for fine-tuning of the separation. UV detection is effective because the chlorophenyl group is a strong chromophore.

-

Protocol: Reverse-Phase HPLC

-

System Preparation:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Prepare a suitable mobile phase, such as a gradient of acetonitrile and a buffer (e.g., 20 mM potassium phosphate, pH 3.0).

-

Flow Rate: Set a flow rate of 1.0 mL/min.

-

Detection: Set the UV detector to a wavelength where the compound has significant absorbance (e.g., 210 nm or 254 nm).

-

-

Sample Preparation: Accurately prepare a stock solution of the compound in the mobile phase (e.g., 1 mg/mL) and create dilutions for analysis.

-

Analysis: Inject a known volume (e.g., 10 µL) of the sample.

-

Calculation: Calculate the purity by the area percent method:

-

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

-

-

Thermal Properties Analysis

Understanding a compound's thermal behavior is crucial for determining its stability, storage conditions, and suitability for formulation processes that may involve heating.

-

Expertise & Causality: Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature, making it ideal for accurately determining the melting point and identifying other thermal events like polymorphic transitions.[6] Thermogravimetric Analysis (TGA) measures changes in mass with temperature, providing information on thermal stability, decomposition temperature, and the presence of bound solvents or water.[7][8]

-

Protocol: DSC and TGA

-

Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum DSC or TGA pan.

-

DSC Acquisition:

-

Place the pan in the DSC cell.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen purge.

-

Record the heat flow to identify the melting endotherm. The onset of this peak is typically reported as the melting point.

-

-

TGA Acquisition:

-

Place the pan in the TGA furnace.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen purge.

-

Record the mass loss as a function of temperature to determine the onset of thermal decomposition.

-

-

Safety, Handling, and Storage

Proper handling is essential for researcher safety and maintaining compound integrity.

-

Safety: The compound is classified as harmful if swallowed (H302).[1] Standard personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn (P280).[1] In case of eye contact, rinse cautiously with water for several minutes (P305+P351+P338).[1]

-

Storage: To ensure stability and prevent degradation, the compound should be stored in a cool, dark place, typically at 2-8°C under an inert atmosphere.

Conclusion

The comprehensive physicochemical characterization of 2-Amino-2-(2-chlorophenyl)ethanol requires a synergistic combination of analytical techniques. Spectroscopic methods (NMR, FTIR, MS) are essential for unequivocally confirming its chemical structure, while chromatographic techniques like HPLC are indispensable for quantifying its purity. Thermal analysis (DSC, TGA) provides critical data on its melting point and thermal stability. By employing the robust, validated protocols outlined in this guide, researchers and developers can ensure the quality and integrity of their material, paving the way for reliable and reproducible outcomes in synthesis and drug discovery.

References

-

2-Amino-1-(2-chlorophenyl)ethanol | C8H10ClNO | CID 146781 , PubChem, National Center for Biotechnology Information. [Link]

-

Ethanol, 2-((2-chlorophenyl)amino)- | C8H10ClNO | CID 66757 , PubChem, National Center for Biotechnology Information. [Link]

-

2-Amino-1-(2-chlorophenyl)ethanol , ChemBK. [Link]

-

Ethanol, 2-[(2-chlorophenyl)amino]- - Substance Details , SRS | US EPA. [Link]

-

2-(2-Amino-6-chlorophenyl)ethanol | C8H10ClNO | CID 713100 , PubChem, National Center for Biotechnology Information. [Link]

-

Ethanol, 2,2'-((m-chlorophenyl)imino)di- , NIST WebBook. [Link]

-

AMINOETHANOL COMPOUNDS II 3509 | niosh , CDC. [Link]

-

2-Amino-2-(2-bromo-5-chlorophenyl)ethanol | C8H9BrClNO , PubChem, National Center for Biotechnology Information. [Link]

-

(S)-2-Amino-2-(2-chlorophenyl)cyclohexanone , ResearchGate. [Link]

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 , YouTube. [Link]

-

Spectroscopy Data for Undergraduate Teaching , Journal of Chemical Education. [Link]

-

Application of Thermal Analysis in Pharmaceutical Field - Revefenacin , Ami Instruments. [Link]

-

Thermal Analysis of Biodegradable Material: From Modulated Temperature DSC to Fast Scan DSC , American Laboratory. [Link]

-

Applications of TGA, DSC and DTA Analysis , Henven. [Link]

Sources

- 1. 2-Amino-2-(2-chlorophenyl)ethanol | 127428-62-0 [sigmaaldrich.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. 2-Amino-1-(2-chlorophenyl)ethanol | C8H10ClNO | CID 146781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Thermal Analysis in Pharmaceuticals | AMI Tech Library [ami-instruments.com]

- 7. americanlaboratory.com [americanlaboratory.com]

- 8. Applications of TGA, DSC and DTA Analysis | Henven [cn-henven.com]

An In-Depth Technical Guide to 2-Amino-2-(2-chlorophenyl)ethanol (CAS No. 127428-62-0): A Key Intermediate in Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-2-(2-chlorophenyl)ethanol, a chiral amino alcohol with significant applications as a building block in medicinal chemistry and drug development. The strategic placement of a chlorine atom on the phenyl ring and the presence of both amino and hydroxyl functional groups make it a valuable precursor for the synthesis of complex molecular architectures with potential therapeutic activities. This document will delve into the chemical and physical properties, synthesis methodologies, analytical characterization, and its role in the broader context of phenylethanolamine pharmacology.

Introduction: The Significance of Substituted Phenylethanolamines

The phenylethanolamine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of biologically active molecules, including endogenous neurotransmitters like norepinephrine and epinephrine.[1] The introduction of substituents onto the phenyl ring and the ethylamine sidechain allows for the fine-tuning of pharmacological properties, leading to the development of drugs that act on various biological targets, such as adrenergic receptors.[2][3]

2-Amino-2-(2-chlorophenyl)ethanol, with its ortho-chloro substitution, presents a unique electronic and steric profile that can influence its reactivity and biological activity. The chlorine atom can modulate the compound's lipophilicity and metabolic stability, making it an attractive intermediate for the synthesis of novel drug candidates.[3] This guide will explore the technical details of this compound, providing researchers with the necessary information to effectively utilize it in their discovery and development programs.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a starting material is fundamental to its successful application in synthesis and formulation.

| Property | Value | Source |

| CAS Number | 127428-62-0 | |

| Molecular Formula | C₈H₁₀ClNO | |

| Molecular Weight | 171.63 g/mol | |

| Appearance | Solid | |

| Storage | Store at 2-8°C |

Synthesis of 2-Amino-2-(2-chlorophenyl)ethanol

The synthesis of chiral amino alcohols such as 2-Amino-2-(2-chlorophenyl)ethanol is a critical step in the development of enantiomerically pure pharmaceuticals. While a specific, detailed, publicly available protocol for the synthesis of CAS number 127428-62-0 is not readily found in general literature, a general and widely applicable method involves the reduction of the corresponding α-amino acid.

A plausible synthetic route, based on established chemical principles for similar compounds, is the reduction of 2-amino-2-(2-chlorophenyl)acetic acid. This approach ensures the retention of the desired stereochemistry if an enantiomerically pure amino acid is used as the starting material.

Conceptual Synthetic Protocol: Reduction of 2-Amino-2-(2-chlorophenyl)acetic acid

This protocol is a representative example based on common laboratory procedures for the reduction of amino acids.

Step 1: Esterification of the Amino Acid (Protection of the Carboxylic Acid)

-

Suspend 2-amino-2-(2-chlorophenyl)acetic acid in an appropriate alcohol solvent (e.g., methanol or ethanol).

-

Add a suitable esterification reagent, such as thionyl chloride or a strong acid catalyst (e.g., sulfuric acid), dropwise at 0°C.

-

Allow the reaction to warm to room temperature and then reflux until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure. The resulting ester can be used in the next step with or without further purification.

Step 2: Reduction of the Ester to the Amino Alcohol

-

Dissolve the amino ester in a suitable aprotic solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a reducing agent, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in the presence of a suitable additive, to the solution.

-

Stir the reaction mixture at 0°C for a specified time and then allow it to warm to room temperature.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction carefully by the slow addition of water, followed by an aqueous solution of a base (e.g., NaOH) to precipitate the aluminum salts.

-

Filter the mixture and wash the solid residue with the solvent.

-

Combine the filtrate and washings, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-Amino-2-(2-chlorophenyl)ethanol.

Step 3: Purification

-

The crude product can be purified by techniques such as column chromatography on silica gel or recrystallization from a suitable solvent system to obtain the final product of high purity.

Diagram of the Conceptual Synthetic Pathway:

Caption: Conceptual synthetic pathway for 2-Amino-2-(2-chlorophenyl)ethanol.

Analytical Characterization

The structural confirmation and purity assessment of 2-Amino-2-(2-chlorophenyl)ethanol are crucial for its use in subsequent synthetic steps. Standard analytical techniques are employed for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure, including the connectivity of atoms and the chemical environment of the protons and carbons.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as the O-H and N-H stretching vibrations of the alcohol and amine groups, respectively, as well as the aromatic C-H and C-Cl bonds.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a key technique for determining the purity of the compound and for separating enantiomers if a chiral stationary phase is used.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Applications in Drug Discovery and Development

2-Amino-2-(2-chlorophenyl)ethanol serves as a valuable chiral building block for the synthesis of more complex molecules with potential therapeutic applications. Its structural features allow for a variety of chemical transformations to introduce molecular diversity.

Precursor for Chiral Ligands and Catalysts

The amino and hydroxyl groups can be readily functionalized to create chiral ligands for asymmetric catalysis. These ligands can be used to control the stereochemical outcome of chemical reactions, which is of paramount importance in the synthesis of enantiomerically pure drugs.

Intermediate in the Synthesis of Bioactive Molecules

The phenylethanolamine core is present in many classes of drugs. By modifying the amino and hydroxyl groups of 2-Amino-2-(2-chlorophenyl)ethanol, medicinal chemists can synthesize libraries of compounds for screening against various biological targets. For instance, this intermediate could be utilized in the synthesis of analogs of β-adrenergic receptor agonists or antagonists.[2]

A Japanese patent suggests the use of amino alcohol intermediates in the preparation of molecules with potential pesticidal activity, highlighting the versatility of this chemical class beyond pharmaceutical applications.[4]

Diagram of Potential Applications:

Caption: Potential applications of 2-Amino-2-(2-chlorophenyl)ethanol in synthesis.

Pharmacology and Toxicology: A Class Perspective

Specific pharmacological and toxicological data for 2-Amino-2-(2-chlorophenyl)ethanol is not extensively documented in publicly accessible literature. However, the broader class of phenylethanolamines is well-studied. These compounds are known to interact with the central and peripheral nervous systems, primarily through their effects on adrenergic receptors.[1]

The introduction of a chlorine atom on the phenyl ring can influence the pharmacokinetic and pharmacodynamic properties of the molecule. It may affect receptor binding affinity, metabolic pathways, and the overall safety profile. Researchers working with this compound should handle it with appropriate safety precautions and consider its potential biological activity based on its structural similarity to known bioactive phenylethanolamines.

Conclusion

2-Amino-2-(2-chlorophenyl)ethanol (CAS No. 127428-62-0) is a valuable chiral intermediate with significant potential in drug discovery and development. Its synthesis, while not detailed for this specific compound in readily available literature, can be achieved through established methods for the reduction of the corresponding amino acid. The presence of versatile functional groups and the influence of the chloro-substituent make it an attractive building block for the creation of novel and complex molecules with potential therapeutic value. Further research into the specific applications and biological activities of derivatives of this compound is warranted to fully explore its potential in medicinal chemistry.

References

- Not available in search results.

-

Synthesis and biological evaluation of β2-adrenoceptor agonists bearing the 2-amino-2-phenylethanol scaffold. (2018). PubMed. [Link]

-

2-Phenethylamines in Medicinal Chemistry: A Review. (2023). ResearchGate. [Link]

-

Synthesis and evaluation of 3-substituted analogues of 1,2,3,4-tetrahydroisoquinoline as inhibitors of phenylethanolamine N-methyltransferase. PubMed. [Link]

- Molecules with certain pesticide availability and intermediates, compositions and methods related thereto. (2017).

-

Phenylethanolamine. Wikipedia. [Link]

- Substituted dihydropyrrolopyrazole compound, and pharmaceutical composition for dosing in combination with other psoriasis treatment drug. (2017).

Sources

- 1. Phenylethanolamine - Wikipedia [en.wikipedia.org]

- 2. Synthesis and biological evaluation of β2-adrenoceptor agonists bearing the 2-amino-2-phenylethanol scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. JP2017520558A - Molecules with certain pesticide availability and intermediates, compositions and methods related thereto - Google Patents [patents.google.com]

Spectroscopic Data of 2-Amino-2-(2-chlorophenyl)ethanol: A Technical Brief for Researchers

An In-depth Guide to the Structural Elucidation of a Key Chiral Building Block

Authored by: A Senior Application Scientist

Introduction: The Significance of 2-Amino-2-(2-chlorophenyl)ethanol in Medicinal Chemistry

2-Amino-2-(2-chlorophenyl)ethanol, a chiral amino alcohol, represents a critical structural motif in the landscape of pharmaceutical development. As a derivative of phenylglycinol, its framework is integral to a variety of biologically active molecules. The strategic placement of a chlorine atom on the ortho position of the phenyl ring significantly influences the molecule's electronic properties and lipophilicity, making it a valuable synthon for medicinal chemists exploring structure-activity relationships (SAR) in drug discovery. The presence of both a primary amine and a primary alcohol provides two reactive centers for the synthesis of more complex derivatives and heterocyclic compounds.

This technical guide provides a comprehensive overview of the spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that are essential for the structural verification and quality control of 2-Amino-2-(2-chlorophenyl)ethanol. While specific, publicly available, peer-reviewed spectral data for this exact compound (CAS 127428-62-0) is not readily found in the searched scientific literature, this guide will detail the expected spectral features based on established principles and data from analogous structures. Furthermore, it will outline the standard experimental protocols for acquiring such data, offering a robust framework for researchers working with this and related compounds.

The Synthetic Rationale: Accessing the 2-Amino-2-(2-chlorophenyl)ethanol Scaffold

The synthesis of chiral amino alcohols like 2-Amino-2-(2-chlorophenyl)ethanol is a well-established field in organic chemistry. The primary route to this class of compounds often begins with the corresponding α-amino acid, in this case, 2-(2-chlorophenyl)glycine.

Experimental Workflow: From Amino Acid to Amino Alcohol

A common and reliable method involves the reduction of the carboxylic acid functionality of the parent amino acid. This approach is favored as it often proceeds with high fidelity, retaining the stereochemistry of the starting material if an enantiomerically pure amino acid is used.

dot

Caption: General workflow for the synthesis of 2-Amino-2-(2-chlorophenyl)ethanol.

Detailed Protocol for Synthesis:

-

Preparation: A solution of 2-(2-chlorophenyl)glycine is prepared in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).

-

Reduction: A powerful reducing agent, typically a metal hydride like lithium aluminum hydride (LiAlH₄), is cautiously added to the reaction mixture at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is fully consumed.

-

Quenching and Work-up: The reaction is carefully quenched by the sequential addition of water and an aqueous base (e.g., NaOH solution) to decompose any excess reducing agent.

-

Extraction and Purification: The product is extracted from the aqueous layer using an organic solvent (e.g., ethyl acetate). The combined organic layers are then dried, filtered, and concentrated under reduced pressure. The crude product is purified, typically by column chromatography on silica gel, to yield pure 2-Amino-2-(2-chlorophenyl)ethanol.

Spectroscopic Characterization: A Framework for Analysis

The structural confirmation of the synthesized 2-Amino-2-(2-chlorophenyl)ethanol relies on a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy (Proton NMR):

-

Aromatic Protons: The protons on the 2-chlorophenyl ring are expected to appear in the aromatic region of the spectrum, typically between δ 7.0 and 7.5 ppm. Due to the substitution pattern, these protons will exhibit complex splitting patterns (multiplets).

-

Methine Proton (-CH(NH₂)-): The proton attached to the carbon bearing the amino group is expected to be a multiplet, likely a doublet of doublets, in the region of δ 4.0-4.5 ppm. Its chemical shift and multiplicity will be influenced by coupling to the adjacent methylene protons.

-

Methylene Protons (-CH₂OH): The two protons of the methylene group adjacent to the hydroxyl group will likely be diastereotopic due to the adjacent chiral center. They are expected to appear as distinct multiplets in the range of δ 3.5-4.0 ppm.

-

Amine and Hydroxyl Protons (-NH₂, -OH): These protons are exchangeable and will appear as broad singlets. Their chemical shifts can vary depending on the solvent, concentration, and temperature. They are typically observed between δ 1.5 and 3.5 ppm.

¹³C NMR Spectroscopy (Carbon NMR):

-

Aromatic Carbons: The six carbons of the 2-chlorophenyl ring will produce signals in the aromatic region (δ 120-145 ppm). The carbon directly attached to the chlorine atom will have a distinct chemical shift.

-

Methine Carbon (-CH(NH₂)-): The carbon atom bonded to the amino group is expected to resonate in the range of δ 55-65 ppm.

-

Methylene Carbon (-CH₂OH): The carbon of the methylene group attached to the hydroxyl group will likely appear in the region of δ 60-70 ppm.

| Predicted ¹H NMR Data | |||

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

| Aromatic-H | 7.0 - 7.5 | Multiplet | Complex splitting due to ortho substitution. |

| -CH(NH₂)- | 4.0 - 4.5 | Multiplet (dd) | Coupled to adjacent methylene protons. |

| -CH₂OH | 3.5 - 4.0 | Multiplet | Diastereotopic protons. |

| -NH₂ / -OH | 1.5 - 3.5 | Broad Singlet | Exchangeable protons; shift is variable. |

| Predicted ¹³C NMR Data | |

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Aromatic C-Cl | 130 - 135 |

| Aromatic C-H / C-C | 120 - 145 |

| -CH(NH₂)- | 55 - 65 |

| -CH₂OH | 60 - 70 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

| Functional Group | Expected Absorption Range (cm⁻¹) | Appearance |

| O-H Stretch (Alcohol) | 3200 - 3600 | Broad |

| N-H Stretch (Amine) | 3300 - 3500 | Medium, often two bands for -NH₂ |

| C-H Stretch (Aromatic) | 3000 - 3100 | Sharp |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium to strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to weak |

| C-O Stretch (Alcohol) | 1000 - 1260 | Strong |

| C-Cl Stretch | 750 - 850 | Strong |

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) powder and pressed into a thin, transparent pellet. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: A background spectrum is recorded, followed by the spectrum of the sample. The data is typically collected over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak ([M]⁺): The molecular weight of 2-Amino-2-(2-chlorophenyl)ethanol is 171.63 g/mol . In the mass spectrum, a molecular ion peak would be expected at m/z 171. Due to the presence of chlorine, an isotopic peak at m/z 173 ([M+2]⁺) with an intensity of approximately one-third of the molecular ion peak is a characteristic feature.

-

Key Fragmentation Patterns: Common fragmentation pathways for amino alcohols include the loss of small molecules like water (H₂O) or cleavage adjacent to the functional groups. A significant fragment would be expected from the benzylic cleavage, resulting in a resonance-stabilized cation.

| Expected Mass Spectrometry Data | |

| m/z Value | Interpretation |

| 171/173 | Molecular ion peak ([M]⁺) with chlorine isotope pattern |

| 141 | Loss of CH₂OH |

| 136 | Loss of HCl |

dot

Caption: Plausible fragmentation pathways for 2-Amino-2-(2-chlorophenyl)ethanol in MS.

Conclusion and Future Outlook

2-Amino-2-(2-chlorophenyl)ethanol is a compound of significant interest for the development of new therapeutic agents. While a definitive, published set of its complete spectroscopic data remains elusive in the readily accessible scientific literature, this guide provides a robust framework for its synthesis and characterization. The predicted NMR, IR, and MS data, grounded in the fundamental principles of spectroscopy and analysis of related structures, offer a reliable blueprint for researchers to confirm the identity and purity of this important chiral building block. It is anticipated that as this compound is utilized in further synthetic endeavors, its full spectroscopic characterization will be published, further enriching the resources available to the scientific community.

References

Due to the absence of a specific publication detailing the complete spectroscopic data for 2-Amino-2-(2-chlorophenyl)ethanol, this section provides references to general methodologies for the synthesis and characterization of related compounds.

- Synthesis of Chiral Amino Alcohols: For general methods on the synthesis of chiral amino alcohols from amino acids, researchers can refer to standard organic chemistry textbooks and review articles on the topic.

- Spectroscopic Data Interpretation: For principles of NMR, IR, and MS interpretation, "Spectrometric Identification of Organic Compounds" by Silverstein, Webster, and Kiemle is a standard and authorit

- Chemical Databases: Online databases such as PubChem and ChemSpider can provide information on related compounds, which can be useful for comparative analysis.

A Technical Guide to (Chlorophenyl)ethanolamines as Chiral Building Blocks in Medicinal Chemistry: A Case Study on the β3-Adrenergic Agonist Solabegron

An in-depth technical guide by a Senior Application Scientist

Executive Summary

The phenylethanolamine scaffold is a cornerstone of modern medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents. The introduction of specific substituents and the control of stereochemistry are critical strategies for modulating the activity and selectivity of these compounds. This technical guide explores the strategic role of the chlorinated phenylethanolamine backbone, a chiral motif prized for its ability to fine-tune molecular properties. Using the selective β3-adrenergic receptor (AR) agonist Solabegron as a central case study, this document provides an in-depth analysis of the synthesis, mechanism of action, structure-activity relationships, and analytical considerations for this important class of pharmaceutical intermediates. We will dissect how the specific (R)-2-(3-chlorophenyl)-2-hydroxyethyl moiety serves as a critical pharmacophore, enabling potent and highly selective targeting of the β3-AR for the treatment of conditions such as overactive bladder.

Part 1: The (Chlorophenyl)ethanolamine Scaffold: A Cornerstone for Pharmacological Activity

Physicochemical and Stereochemical Properties

The 2-amino-1-phenylethanol structure is deceptively simple, yet it provides a rigid and functionally rich platform for drug design. Its utility is defined by three key features: a phenyl ring for aromatic interactions, and amino and hydroxyl groups for hydrogen bonding and salt formation. The strategic placement of a chlorine atom onto the phenyl ring, creating a (chlorophenyl)ethanolamine, profoundly alters the molecule's properties.

-

Electronic and Lipophilic Effects: The chlorine atom is an electron-withdrawing group that also increases the lipophilicity of the scaffold. This modification influences the compound's pKa, membrane permeability, and metabolic stability, all of which are critical pharmacokinetic parameters. It can also directly impact binding affinity by altering the electronic nature of the aromatic ring and its interactions with the target protein.[1]

-

The Primacy of Chirality: The carbon atom bearing the hydroxyl group is a chiral center. Biological systems, particularly receptors and enzymes, are inherently chiral environments. Consequently, the absolute stereochemistry ((R) or (S)) of the ethanolamine intermediate is often the single most critical determinant of pharmacological activity. One enantiomer typically exhibits significantly higher affinity and/or efficacy for the target protein, while the other may be inactive or even interact with off-target proteins, potentially leading to side effects. This makes the production of enantiomerically pure intermediates not just a preference, but a necessity in modern drug development.[1]

Significance in Medicinal Chemistry

The phenylethanolamine framework is the defining feature of many adrenergic receptor agonists and antagonists. By modifying the substituents on the aromatic ring and the amino group, medicinal chemists have developed a vast array of drugs that selectively target different adrenoceptor subtypes (α1, α2, β1, β2, β3). The focus of this guide is the application of (chlorophenyl)ethanolamines in the development of selective β3-adrenergic receptor agonists, a class of drugs that has provided a new therapeutic paradigm for overactive bladder (OAB).

Part 2: Case Study: Solabegron, a Selective β3-Adrenergic Receptor Agonist

Overactive Bladder (OAB) and the β3-Adrenergic Receptor Target

Overactive bladder is a chronic condition characterized by urinary urgency and frequency. Pharmacological treatment has historically focused on anticholinergic agents, which are often associated with burdensome side effects like dry mouth. The discovery that the human detrusor (bladder smooth muscle) is rich in β3-adrenergic receptors opened a new therapeutic avenue.[2] Activation of these receptors leads to smooth muscle relaxation, increasing bladder capacity and reducing the symptoms of OAB.[3]

Solabegron (GW427353) is a potent and selective β3-AR agonist that was developed for the treatment of OAB.[4] Its chemical structure, (R)-3'-((2-((2-(3-chlorophenyl)-2-hydroxyethyl)amino)ethyl)amino)-[1,1'-biphenyl]-3-carboxylic acid , prominently features the (chlorophenyl)ethanolamine core, which is essential for its activity.[4][5]

Mechanism of Action: β3-AR Signaling Pathway

The therapeutic effect of Solabegron is initiated by its stereospecific binding to the β3-AR, a G-protein coupled receptor (GPCR). This binding event triggers a well-defined intracellular signaling cascade.

-

Receptor Activation: Solabegron binds to the β3-AR on detrusor smooth muscle cells.

-

G-Protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated stimulatory G-protein (Gs).

-

Adenylyl Cyclase Activation: The activated Gs-α subunit dissociates and activates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a key second messenger.

-

Protein Kinase A (PKA) Activation: The elevated intracellular concentration of cAMP activates Protein Kinase A.

-

Muscle Relaxation: PKA phosphorylates various downstream targets, leading to a decrease in intracellular calcium concentrations and the relaxation of the bladder smooth muscle. This increases the bladder's capacity to store urine.

Structure-Activity Relationship (SAR): The Path to Selectivity

The development of Solabegron was a result of meticulous SAR studies to optimize potency for the β3-AR while minimizing activity at β1- and β2-ARs, which are prevalent in the heart and lungs, respectively. The (R)-2-(3-chlorophenyl)-2-hydroxyethylamino moiety is the critical pharmacophore that binds to the receptor.

-

Stereochemistry is Key: The (R)-configuration of the hydroxyl group is essential for high-affinity binding.

-

Aromatic Substitution: The 3-chloro substitution on the phenyl ring contributes to the compound's overall binding profile and selectivity.

-

N-Substitution: The extended biaryl aniline chain attached to the nitrogen atom occupies a secondary binding pocket, further enhancing both potency and selectivity against other β-receptor subtypes.

Quantitative functional assays demonstrate the remarkable selectivity achieved.

| Receptor Subtype | Agonist | EC50 (nM) | Selectivity vs. β3 | Efficacy (vs. Isoproterenol) |

| Human β3-AR | Solabegron | 3.98 | - | 79% |

| Human β1-AR | Solabegron | 1,259 | 316-fold | 2% |

| Human β2-AR | Solabegron | 3,981 | 1,000-fold | 5% |

| Data derived from Uehling et al., 2006 as cited in other sources.[5] |

These data clearly illustrate that Solabegron is a highly potent and selective β3-AR agonist, a profile critical for its therapeutic utility and safety.[3][5]

Part 3: Synthesis of the Chiral Intermediate: (R)-2-Amino-2-(3-chlorophenyl)ethanol

The Challenge of Asymmetry

Given the stereochemical imperative for biological activity, the central challenge is the efficient, scalable, and enantiomerically pure synthesis of the (R)-2-amino-2-(3-chlorophenyl)ethanol intermediate. Methods such as classical resolution with a chiral acid are often low-yielding, making catalytic asymmetric synthesis the preferred industrial strategy.

Key Synthetic Strategy: Asymmetric Ketone Reduction

A robust and widely used method for producing chiral 1,2-amino alcohols is the asymmetric reduction of a prochiral α-amino ketone precursor. Catalytic asymmetric transfer hydrogenation (ATH) is a particularly powerful technique that uses a chiral catalyst and a simple hydrogen donor (like formic acid) to achieve high enantioselectivity.

Experimental Protocol: Asymmetric Transfer Hydrogenation

This protocol is an illustrative example based on established methodologies for similar substrates.[6]

Objective: To synthesize (R)-2-amino-2-(3-chlorophenyl)ethanol from 2-amino-1-(3-chlorophenyl)ethanone hydrochloride.

Materials:

-

2-amino-1-(3-chlorophenyl)ethanone hydrochloride (1.0 eq)

-

Chiral Ruthenium Catalyst (e.g., (R,R)-Ts-DENEB™) (0.1-0.5 mol%)

-

Formic acid/Triethylamine (5:2 azeotrope) as hydrogen source

-

Methanol (Anhydrous) as solvent

-

Ammonium Hydroxide (28%) for workup

-

Methyl tert-butyl ether (MTBE) for rinsing

Procedure:

-

Vessel Preparation: A clean, dry, nitrogen-purged reactor is charged with 2-amino-1-(3-chlorophenyl)ethanone hydrochloride (1.0 eq) and anhydrous methanol (10 volumes).

-

Catalyst Addition: The chiral ruthenium catalyst (e.g., 0.2 mol%) is added to the suspension.

-

Hydrogen Source Addition: The formic acid/triethylamine azeotrope (1.0 volume) is added to the mixture.

-

Reaction: The reaction mixture is heated to 60-65 °C under a slow nitrogen sparge. The reaction progress is monitored by HPLC until complete conversion of the starting material (typically 18-24 hours).

-

Quench and Isolation: Upon completion, the mixture is cooled to room temperature. 28% Ammonium Hydroxide (1.0 volume) is added to neutralize the formic acid and precipitate the product.

-

Precipitation and Filtration: Water (5 volumes) is added, and the slurry is stirred for 30-60 minutes to ensure complete precipitation. The solid product is collected by filtration.

-

Washing and Drying: The filter cake is washed with water and then with MTBE to remove impurities. The resulting white to off-white solid is dried under vacuum at 40-50 °C to a constant weight.

Expected Outcome: (R)-2-amino-2-(3-chlorophenyl)ethanol with high chemical purity (>99%) and high enantiomeric excess (>99% e.e.).

Part 4: From Intermediate to Active Pharmaceutical Ingredient (API)

The enantiomerically pure (chlorophenyl)ethanolamine is a key building block that is then elaborated into the final drug molecule through a series of chemical transformations. In the case of Solabegron, this involves coupling with the other major fragment of the molecule.

Part 5: Analytical Characterization

Rigorous analytical control is essential to ensure the quality, purity, and correct stereochemistry of the intermediate.

Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To determine the enantiomeric excess (e.e.) of the synthesized (R)-2-amino-2-(3-chlorophenyl)ethanol.

Methodology:

-

Column: A chiral stationary phase column, such as a Daicel Chiralpak IC-3 (or equivalent).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., Hexane or CO2 for SFC) and an alcohol (e.g., Ethanol), often with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape. A typical isocratic condition might be 88:12 CO2/Ethanol (0.05% DEA).

-

Flow Rate: 1.0 - 1.5 mL/min.

-

Detection: UV detection at 215-220 nm.

-

Analysis: The two enantiomers will have distinct retention times. The enantiomeric excess is calculated from the peak areas of the (R)- and (S)-enantiomers: e.e. (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100.

Spectroscopic and Crystallographic Confirmation

-

NMR Spectroscopy (¹H and ¹³C): Used to confirm the chemical structure and purity of the compound.

-

Mass Spectrometry (MS): Used to confirm the molecular weight.

-

Single-Crystal X-ray Diffraction: The definitive method for determining the absolute stereochemistry of a chiral molecule, providing unambiguous proof of the (R) or (S) configuration.

Conclusion & Future Perspectives

The (chlorophenyl)ethanolamine scaffold is a powerful and versatile building block in medicinal chemistry. As demonstrated through the case study of Solabegron, the precise control of aromatic substitution and, most importantly, stereochemistry, allows for the development of highly potent and selective therapeutic agents. The synthetic strategies, particularly asymmetric catalysis, are critical enabling technologies for the efficient production of these key chiral intermediates.

Future work in this area will likely focus on applying this privileged scaffold to other therapeutic targets. Furthermore, the development of even more efficient and sustainable (greener) catalytic methods for the synthesis of these chiral amino alcohols remains an active and important area of research for process and development chemists.

References

-

ACS Publications. (2016). Concise Synthesis of Key Intermediate of Mirabegron via a Mixed Anhydride Method. Organic Process Research & Development. [Link]

-

National Center for Biotechnology Information. (n.d.). Mirabegron. PubChem. [Link]

-

International Research Journal on Advanced Engineering and Management. (2024). Synthesis and Characterization of Chiral Impurities of Mirabegron, Used as an Overactive Bladder Drug. [Link]

-

PubMed. (2006). Biarylaniline phenethanolamines as potent and selective beta3 adrenergic receptor agonists. [Link]

-

ResearchGate. (2015). New Potential Beta-3 Adrenergic Agonists with Beta-Phenylethylamine Structure, Synthesized for the Treatment of Dyslipidemia and Obesity. [Link]

-

Patsnap. (2021). Preparation method of mirabegron intermediate. [Link]

-

ResearchGate. (2016). Discovery of Vibegron: A Potent and Selective Beta 3 Adrenergic Receptor Agonist for the Treatment of Overactive Bladder. [Link]

-

ACS Publications. (2016). Discovery of Vibegron: A Potent and Selective β3 Adrenergic Receptor Agonist for the Treatment of Overactive Bladder. Journal of Medicinal Chemistry. [Link]

-

New Drug Approvals. (2016). Mirabegron. [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis method of mirabegron. PubChem. [Link]

- Google Patents. (n.d.). Synthesis method of mirabegron.

- Google Patents. (n.d.).

-

SciHorizon. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Un. [Link]

-

National Center for Biotechnology Information. (n.d.). Solabegron. PubChem. [Link]

-

Wikipedia. (n.d.). Phenylethanolamine. [Link]

-

ResearchGate. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. [Link]

-

PubMed Central. (2017). Everything You Always Wanted to Know about β3-AR * (* But Were Afraid to Ask). [Link]

-

PubMed. (2002). Potent, selective 3-pyridylethanolamine beta3 adrenergic receptor agonists possessing a thiazole benzenesulfonamide pharmacophore. [Link]

-

ResearchGate. (2006). Biarylaniline Phenethanolamines as Potent and Selective β 3 Adrenergic Receptor Agonists. [Link]

-

ResearchGate. (n.d.). Selectivities of Selected Compounds. [Link]

-

CHIMIA. (2005). Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. [Link]

-

MDPI. (2018). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. [Link]

-

ACS Publications. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry. [Link]

- Google Patents. (n.d.).

-

PubMed. (2012). Effects of ritobegron (KUC-7483), a novel β3-adrenoceptor agonist, on both rat bladder function following partial bladder outlet obstruction and on rat salivary secretion: a comparison with the effects of tolterodine. [Link]

-

PubMed. (2007). GW427353 (solabegron), a novel, selective beta3-adrenergic receptor agonist, evokes bladder relaxation and increases micturition reflex threshold in the dog. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Everything You Always Wanted to Know about β3-AR * (* But Were Afraid to Ask) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GW427353 (solabegron), a novel, selective beta3-adrenergic receptor agonist, evokes bladder relaxation and increases micturition reflex threshold in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Solabegron | C23H23ClN2O3 | CID 9887812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scihorizon.com [scihorizon.com]

The Phenylethanolamine Scaffold: A Privileged Motif in Modern Drug Discovery — A Technical Guide to the Synthesis, Evaluation, and Optimization of 2-Amino-2-(2-chlorophenyl)ethanol and its Analogs

Abstract

The 2-amino-1-phenylethanol framework is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of endogenous neurotransmitters and synthetic drugs. This technical guide provides an in-depth exploration of this privileged scaffold, with a specific focus on 2-Amino-2-(2-chlorophenyl)ethanol and the strategic design of its analogs for drug discovery. We will dissect the nuanced structure-activity relationships (SAR) that govern the interaction of these compounds with key biological targets, primarily within the adrenergic system. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering a blend of theoretical insights and practical, field-proven methodologies for the synthesis, purification, and pharmacological evaluation of this promising class of molecules. While specific quantitative data for the ortho-chloro substituted titular compound is not extensively available in the public domain, this guide will leverage data from closely related analogs to illustrate the core principles and experimental workflows, thereby providing a robust framework for research and development in this area.

Introduction: The Enduring Significance of the Phenylethanolamine Core

The phenylethanolamine scaffold is a fundamental structural motif found in many biologically active molecules, most notably the endogenous catecholamines: norepinephrine and epinephrine.[1][2] These molecules are critical regulators of the sympathetic nervous system, modulating a vast array of physiological processes, including cardiovascular function, respiratory rate, and metabolic activity.[3] The inherent bioactivity of this scaffold has made it a highly attractive starting point for the development of synthetic drugs targeting the adrenergic system and other G-protein coupled receptors (GPCRs).

The core structure, characterized by a phenyl ring attached to an ethanolamine side chain, possesses key features that are crucial for receptor interaction: a hydroxyl group at the β-carbon and an amino group. The chirality at the β-carbon is often critical for specific biological interactions, with one enantiomer typically exhibiting significantly higher potency.[4]

The strategic placement of substituents on the phenyl ring and the amino group allows for the fine-tuning of pharmacological properties, such as receptor selectivity (e.g., α- vs. β-adrenergic receptors, and subtypes therein), potency, and pharmacokinetic profile.[5][6] The introduction of a halogen, such as the ortho-chloro substituent in 2-Amino-2-(2-chlorophenyl)ethanol, can significantly influence the molecule's lipophilicity and electronic properties, thereby modulating its biological activity and metabolic stability.[4] This guide will delve into the methodologies used to explore these modifications and to characterize their impact on drug-like properties.

Medicinal Chemistry Strategies: Rational Design of Analogs

The journey from a lead compound to a clinical candidate is paved with systematic structural modifications aimed at optimizing its pharmacological profile. For the 2-Amino-2-(2-chlorophenyl)ethanol scaffold, two key strategies are paramount: Structure-Activity Relationship (SAR) exploration and bioisosteric replacement.

Structure-Activity Relationship (SAR) Exploration

SAR studies are fundamental to understanding how specific structural features of a molecule contribute to its biological activity.[6] For phenylethanolamine-based adrenergic agonists, a wealth of data has established several key principles:

-

Substitution on the Phenyl Ring: The nature and position of substituents on the aromatic ring are critical determinants of activity and selectivity. For β-adrenergic agonists, hydroxyl groups at the meta and para positions (a catechol moiety) are often associated with maximal activity.[6] However, replacing these with other groups, such as a hydroxymethyl group at the meta position (as in salbutamol), can confer selectivity for the β2-receptor.[7] Halogenation, as in our core molecule, can impact receptor affinity and metabolic stability. While specific data for the ortho-chloro position is sparse, studies on other halogenated analogs suggest that such modifications can significantly alter the compound's interaction with the receptor binding pocket.[8]

-

Substitution on the Amino Group: The size of the substituent on the amino group is a key determinant of α- versus β-adrenergic receptor selectivity.[6] Increasing the bulk of the N-substituent generally decreases α-receptor activity and increases β-receptor activity. For instance, norepinephrine (primary amine) has significant α-agonist activity, while isoproterenol (N-isopropyl) is a potent β-agonist with little α-activity.[6] This provides a clear strategy for directing the selectivity of new analogs.

-

Stereochemistry: The hydroxyl group on the β-carbon creates a chiral center. For direct-acting sympathomimetic amines, the (R)-configuration is essential for high potency, as it mimics the stereochemistry of the endogenous catecholamines.[6]

The logical relationship for designing analogs based on SAR is depicted below:

Caption: General workflow for asymmetric synthesis.

Detailed Experimental Protocol: Asymmetric Transfer Hydrogenation

This protocol describes a representative method for the asymmetric reduction of an α-amino ketone hydrochloride salt to the corresponding chiral amino alcohol, adapted from established procedures. [9] Materials:

-

2-Amino-1-(2-chlorophenyl)ethanone hydrochloride (precursor)

-

Ruthenium catalyst (e.g., (R,R)-Ts-DENEB™)

-

Formic acid/triethylamine (5:2 mixture) as the hydrogen source

-

Methanol (solvent)

-

Ammonium hydroxide (for neutralization)

-

Methyl tert-butyl ether (MTBE) for washing

Procedure:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, charge the precursor ketone (1.0 eq) and methanol (10 volumes).

-

Catalyst Addition: Add the chiral ruthenium catalyst (0.1-0.2 mol%).

-

Hydrogen Source: Add the formic acid/triethylamine azeotrope (1 volume).

-

Reaction: Heat the reaction mixture to 60-65 °C under a nitrogen atmosphere. Monitor the reaction progress by HPLC or TLC until the starting material is consumed (typically 18-24 hours).

-

Work-up: Cool the reaction mixture to room temperature. Add 28% ammonium hydroxide (1 volume) to neutralize the formic acid and precipitate the product.

-

Isolation: Add water (5-10 volumes) and stir the resulting slurry for 30 minutes. Filter the solid product and wash with water, followed by a cold, non-polar solvent like MTBE to remove organic impurities.

-

Purification: Dry the product under vacuum. If necessary, further purify by recrystallization from a suitable solvent system (e.g., methanol/water).

-

Analysis: Confirm the structure of the final product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Pharmacological Evaluation: From Target Binding to Cellular Function

Once synthesized, the novel analogs must be subjected to a rigorous pharmacological evaluation to determine their potency, selectivity, and mechanism of action.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. [10]These assays measure the ability of a test compound to compete with a radiolabeled ligand that has high affinity and specificity for the target receptor.

Protocol Outline: Competitive Binding Assay for β-Adrenergic Receptors

-

Membrane Preparation: Prepare cell membrane homogenates from a cell line stably expressing the human β1 or β2-adrenergic receptor.

-

Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-dihydroalprenolol) and varying concentrations of the unlabeled test compound.

-

Incubation: Incubate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Separation: Rapidly separate the bound from free radioligand by filtration through a glass fiber filter plate.

-

Detection: Quantify the amount of bound radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Functional Assays: cAMP Accumulation

For GPCRs that couple to Gs, such as the β2-adrenergic receptor, agonist binding leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). [11]Measuring cAMP accumulation is a robust method to quantify the functional activity (potency and efficacy) of an agonist.

Protocol Outline: HTRF-Based cAMP Assay

-

Cell Seeding: Seed cells expressing the target receptor into a 384-well plate and incubate overnight.

-

Compound Addition: Add varying concentrations of the test compound (agonist) to the cells. Include a known agonist as a positive control.

-

Stimulation: Incubate at room temperature for 30 minutes to allow for cAMP production.

-

Lysis and Detection: Lyse the cells and add the HTRF detection reagents (a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog).

-

Incubation: Incubate for 60 minutes at room temperature.

-

Measurement: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 665 nm and 620 nm.

-

Data Analysis: Calculate the HTRF ratio and convert it to cAMP concentration using a standard curve. Plot the cAMP concentration against the logarithm of the agonist concentration to determine the EC₅₀ (half-maximal effective concentration) and Emax (maximum effect).

Signaling Pathway: The β2-Adrenergic Receptor Cascade

Understanding the downstream signaling pathway of the target receptor is crucial for interpreting the cellular effects of a novel compound. The β2-adrenergic receptor primarily signals through the Gs-protein pathway.

Caption: The canonical β2-adrenergic receptor signaling pathway.

Upon agonist binding, the β2-adrenergic receptor undergoes a conformational change, leading to the activation of the heterotrimeric Gs protein. The activated Gαs subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP. [8]The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream target proteins, leading to the final cellular response, such as smooth muscle relaxation in the airways. [3]

Conclusion and Future Directions

The 2-amino-1-phenylethanol scaffold remains a highly valuable starting point for the design of novel therapeutics, particularly those targeting the adrenergic system. This guide has outlined the key principles and methodologies for the rational design, synthesis, and pharmacological evaluation of analogs based on 2-Amino-2-(2-chlorophenyl)ethanol. Through systematic SAR exploration and the application of modern synthetic and analytical techniques, researchers can effectively navigate the complex process of drug discovery.

Future work in this area should focus on obtaining specific pharmacological data for ortho-substituted phenylethanolamines to build a more complete SAR profile. The exploration of novel bioisosteric replacements for the phenyl ring and the hydroxyl group may lead to compounds with improved selectivity and pharmacokinetic properties. Furthermore, investigating the potential for these compounds to modulate other GPCRs and monoamine transporters could open up new therapeutic avenues. The integration of computational modeling and structural biology will undoubtedly accelerate the discovery of the next generation of drugs derived from this remarkable scaffold.

References

- Kobilka, B. K. (2007). G protein coupled receptor structure and activation. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1768(4), 794-807.

-

Wikipedia. (2024). Phenylethanolamine. Retrieved from [Link]

-

Wikipedia. (2024). Beta-2 adrenergic receptor. Retrieved from [Link]

- Leclerc, G., et al. (1989). Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands. American Journal of Hypertension, 2(7 Pt 2), 245S-251S.

- IntechOpen. (2018). Phenylethanolamine N-Methyltransferase. In Adrenergic System.

-

Pharmacy 180. (n.d.). Structure Activity Relationship - Adrenergic Drugs. Retrieved from [Link]

- Jen, T., et al. (1977). Adrenergic agents. 6. Synthesis and potential beta-adrenergic agonist activity of some meta-substituted p-hydroxyphenylethanolamines related to salbutamol. Journal of Medicinal Chemistry, 20(8), 1029-1035.

- SciHorizon. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry.

- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176.

- Lima, P. C., & Barreiro, E. J. (2005). Bioisosterism: a useful strategy for molecular modification and drug design. Current medicinal chemistry, 12(1), 23-49.

- DiscoverX. (n.d.). cAMP Hunter™ eXpress GPCR Assay.